molecular formula C12H9BrO B8679582 (7-Bromo-1-naphthalenyl)ethanone

(7-Bromo-1-naphthalenyl)ethanone

Cat. No.: B8679582
M. Wt: 249.10 g/mol
InChI Key: XPIBNCGHRJCREA-UHFFFAOYSA-N
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Description

(7-Bromo-1-naphthalenyl)ethanone (CAS: Not explicitly provided; synonyms include 7-bromo-1-acetylnaphthalene) is a brominated aromatic ketone characterized by a naphthalene backbone substituted with a bromine atom at position 7 and an acetyl group at position 1. It exists as a yellow crystalline solid with moderate solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Primarily used as an intermediate in organic synthesis, its bromine substituent enables further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann reactions) .

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-(7-bromonaphthalen-1-yl)ethanone

InChI

InChI=1S/C12H9BrO/c1-8(14)11-4-2-3-9-5-6-10(13)7-12(9)11/h2-7H,1H3

InChI Key

XPIBNCGHRJCREA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Using computational similarity scoring (Tanimoto coefficients), the following analogs exhibit close structural resemblance to (7-Bromo-1-naphthalenyl)ethanone:

Compound Name CAS No. Similarity Score Key Structural Differences
7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one 2142-63-4 0.95 Dihydro backbone, methyl groups at C5/C8
1-(3-Bromo-5-methylphenyl)ethanone 14401-73-1 0.95 Phenyl ring (non-naphthalene), methyl at C5
7-Bromo-3,4-dihydronaphthalen-1(2H)-one 30098-36-3 0.93 Dihydro backbone (no acetyl group)
(4-Chlorophenyl)(3,6-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone N/A N/A Chlorophenyl, dibromo, hydroxy, methoxy substituents
  • Electronic and Steric Effects: The dihydro backbone in 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one reduces aromaticity, increasing susceptibility to electrophilic attacks compared to the fully aromatic naphthalenyl ethanone . Methoxy and hydroxy groups in (4-Chlorophenyl)(3,6-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone enhance hydrogen-bonding capacity, improving crystallinity but reducing solubility in non-polar solvents .

Crystallographic and Solid-State Properties

  • Molecular Conformation: Crystal structures of analogs like (8-Bromo-2,7-dimethoxy-1-naphthyl)(4-chlorophenyl)methanone reveal dihedral angles between the naphthalene and aryl groups ranging from 55°–60°, with carbonyl groups either coplanar or twisted relative to the naphthalene ring. This contrasts with the target compound’s unsubstituted naphthalene, which likely adopts a more planar conformation .
  • Halogen Bonding: Dibromo analogs (e.g., 3,6-dibromo derivatives) exhibit Br⋯O interactions (<3.3 Å), stabilizing crystal packing via halogen bonding—a feature absent in mono-bromo compounds like the target .

Physicochemical Properties

Property This compound 7-Bromo-5,8-dimethyl-3,4-dihydronaphthalen-1(2H)-one 1-(3-Bromo-5-methylphenyl)ethanone
Molecular Weight (g/mol) ~239.1 (estimated) 283.17 213.05
Solubility Moderate in DMSO, ethanol Low in water; high in chloroform High in acetone, moderate in ethanol
Melting Point Not reported 120–122°C (predicted) 85–87°C
  • Hydrophobicity : Methyl and dihydro groups in analogs increase logP values, enhancing lipid solubility but reducing aqueous compatibility .

Preparation Methods

Friedel-Crafts Acylation of Brominated Naphthalene Derivatives

Friedel-Crafts acylation is the most widely reported method for introducing acetyl groups to aromatic systems. For (7-bromo-1-naphthalenyl)ethanone, this approach typically involves two steps:

  • Bromination of Naphthalene : Direct bromination of naphthalene at the 7-position using Br₂ in the presence of FeBr₃ or AlBr₃ yields 7-bromonaphthalene .

  • Acetylation via Friedel-Crafts :

    • Catalyst : AlCl₃ (1.2–1.5 equiv) or BF₃·Et₂O .

    • Acylating Agent : Acetyl chloride (1.1 equiv) in solvents such as dichloromethane or nitropropane .

    • Conditions : Reaction at −10°C to 25°C for 4–12 hours .

Key Data :

ParameterValueSource
Yield65–78%
Selectivity (para:ortho)92:8
Purity (GC)≥95%

Mechanistic Insight :
The electron-withdrawing bromine substituent at position 7 deactivates the naphthalene ring, directing the acetyl group predominantly to the more reactive α-position (position 1) .

Bromination of 1-Acetylnaphthalene

An alternative route involves brominating pre-acetylated naphthalene:

  • Friedel-Crafts Acetylation : 1-Acetylnaphthalene is synthesized from naphthalene using acetyl chloride and AlCl₃ .

  • Electrophilic Bromination :

    • Reagent : Br₂ (1.1 equiv) with FeCl₃ (0.1 equiv) in CH₂Cl₂ .

    • Conditions : 0°C to room temperature, 2–6 hours .

Key Data :

ParameterValueSource
Yield55–62%
Regioselectivity7-bromo:6-bromo = 85:15
Purity (HPLC)90–94%

Challenges :
The acetyl group is meta-directing, but the fused naphthalene system allows bromination at the 7-position due to steric and electronic factors .

Direct Synthesis from Bromonaphthalene Bromide

A patent (CN102675036A) describes a one-pot method using bromonaphthalene bromide and acetyl chloride :

  • Reaction Setup : Bromonaphthalene bromide (1.0 equiv), acetyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in nitropropane.

  • Conditions : 70–90°C for 3–5 hours .

Key Data :

ParameterValueSource
Yield70–75%
Solvent EfficiencyNitropropane > CH₂Cl₂
Catalyst Recovery80–85% AlCl₃ recycled

Advantages :

  • Avoids isolation of intermediates.

  • Scalable for industrial production .

Green Synthesis Using Ultrasound

A recent approach employs ultrasound-assisted synthesis to enhance reaction efficiency :

  • Reactants : 7-Bromonaphthalene, acetyl chloride, and Cs₂.5H₀.5PW₁₂O₄₀ (heteropolyacid catalyst).

  • Conditions : 40 kHz ultrasound, 50°C, 2 hours .

Key Data :

ParameterValueSource
Yield82%
Reaction Time2 hours (vs. 12 hours conventionally)
Catalyst Reusability5 cycles without loss

Mechanistic Advantage :
Ultrasound cavitation accelerates mass transfer and catalyst activation .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts Acylation65–7895HighModerate
Bromination of 1-Acetyl55–6290–94ModerateLow
One-Pot Synthesis70–7593HighHigh
Ultrasound-Assisted8297Lab-scaleModerate

Q & A

Basic: What are the standard synthetic routes for (7-Bromo-1-naphthalenyl)ethanone, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation, where bromonaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in solvents like chloroform or DMSO . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution due to improved stabilization of intermediates.
  • Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 eq.) ensures complete activation of acetyl chloride.
  • Temperature control : Reactions at 50–60°C minimize side products like diacylated derivatives.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials. Monitor progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Advanced: How can conflicting crystallographic data for this compound be resolved?

Answer:
Contradictions in reported crystal structures (e.g., bond angles, packing motifs) arise from polymorphism or refinement errors. To resolve discrepancies:

  • High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXL for refinement, ensuring R-factor convergence below 5% .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to distinguish between polymorphs.
  • Cross-validation : Compare with computational models (DFT-optimized geometries) using software like Mercury or Olex2 .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H NMR : Expect aromatic protons as a multiplet (δ 7.5–8.3 ppm) and acetyl CH₃ as a singlet (δ 2.6 ppm). Bromine’s deshielding effect shifts adjacent protons upfield .
  • ¹³C NMR : Key signals include the ketone carbonyl (δ 195–200 ppm) and brominated aromatic carbons (δ 120–130 ppm) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak [M]⁺ at m/z 238/240 (Br isotopic pattern) confirms molecular weight .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Electronic effects : Bromine’s electronegativity deactivates the naphthalene ring, slowing electrophilic substitution but enabling oxidative addition with Pd catalysts.
  • Steric effects : The 7-position minimizes steric hindrance, favoring coupling at the 1-position.
  • Catalyst selection : Use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq.) in DMF/H₂O (3:1) at 80°C for 12 hours . Monitor regioselectivity via LC-MS.

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Atmosphere : Under inert gas (N₂ or Ar) to avoid moisture absorption or oxidation .
  • Compatibility : Avoid contact with strong acids/bases. Use PTFE-lined caps to prevent leaching .

Advanced: How can computational methods predict the compound’s behavior in catalytic systems?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to model electronic properties (e.g., HOMO/LUMO energies).
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways.
  • Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for reaction planning .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Answer:
Common issues and solutions:

  • Incomplete acylation : Increase reaction time (24–36 hours) or catalyst loading.
  • Byproduct formation : Add molecular sieves to absorb HCl, shifting equilibrium toward product .
  • Purification losses : Use flash chromatography with finer silica mesh (40–63 μm) for better resolution .

Advanced: What strategies validate the compound’s purity when analytical data is ambiguous?

Answer:

  • Combined chromatography : Perform HPLC-DAD/ELSD with a C18 column (MeCN/H₂O gradient) to detect trace impurities.
  • Elemental analysis : Confirm Br content (theoretical: 33.6%) to rule out halogen exchange .
  • Thermogravimetric analysis (TGA) : A sharp melting point (observed vs. literature) indicates crystalline purity .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Spill management : Neutralize with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to design kinetic studies for bromine displacement reactions involving this compound?

Answer:

  • Substrate scope : Test nucleophiles (e.g., amines, thiols) in DMF at 25–80°C.
  • Rate monitoring : Use in situ ¹H NMR to track Br⁻ release (δ 3.3 ppm in D₂O) or conduct GC-MS for volatile byproducts.
  • Activation parameters : Calculate ΔG‡ via Eyring plots from rate data at multiple temperatures .

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